H-D-Val-Leu-Lys-AFC

Description

Contextualizing Fluorogenic Protease Substrates in Biological Systems Research

Fluorogenic protease substrates are synthetic molecules engineered to emit a fluorescent signal upon cleavage by a specific protease. scbt.com This characteristic makes them invaluable for detecting and quantifying protease activity in real-time. scbt.com The core principle behind their function lies in the linkage of a fluorophore to a peptide sequence recognized by the target enzyme. In its uncleaved state, the substrate is typically non-fluorescent or exhibits low fluorescence. However, enzymatic hydrolysis of the peptide bond liberates the fluorophore, resulting in a significant increase in fluorescence intensity. iris-biotech.de

This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, enabling sensitive detection of enzyme kinetics. iris-biotech.de Researchers leverage this technology in a wide array of applications, from high-throughput screening for enzyme inhibitors to elucidating the roles of proteases in complex biological pathways. scbt.comacs.org The specificity of these substrates is determined by the amino acid sequence of the peptide, which can be tailored to be recognized by a particular protease or a family of related enzymes. scbt.com

Overview of H-D-Val-Leu-Lys-AFC as a Research Probe in Enzymology

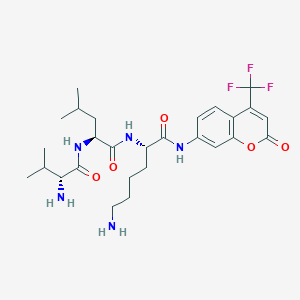

This compound is a synthetic peptide substrate specifically designed for the detection and measurement of trypsin-like serine protease activity. pubcompare.ai It consists of the tripeptide sequence D-Valine-Leucine-Lysine covalently linked to the fluorophore 7-Amino-4-trifluoromethylcoumarin (AFC). eurogentec.comechelon-inc.com The presence of the D-amino acid, D-Valine, at the N-terminus enhances the substrate's stability against degradation by other proteases.

The primary application of this compound is as a fluorogenic substrate for plasmin, a key serine protease involved in fibrinolysis—the process of dissolving blood clots. eurogentec.comlabscoop.commedchemexpress.commedchemexpress.com Upon cleavage of the amide bond between the lysine (B10760008) residue and the AFC molecule by plasmin, the free AFC is released, producing a measurable fluorescent signal. echelon-inc.com The excitation and emission wavelengths for AFC are approximately 380-400 nm and 495-505 nm, respectively. eurogentec.comechelon-inc.com This allows for the continuous monitoring of plasmin activity in various experimental setups. nih.gov

Beyond its use in studying plasmin, this substrate has also been employed in research concerning other trypsin-like proteases, such as kallikrein. nih.gov Its utility extends to investigating the kinetics of these enzymes and screening for potential inhibitors. smolecule.com For instance, studies have utilized this compound to assess the selectivity of newly synthesized protease inhibitors. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Full Name | H-D-Valine-Leucine-Lysine-7-Amino-4-trifluoromethylcoumarin |

| Molecular Formula | C27H38F3N5O5 |

| Molecular Weight | 569.6 g/mol |

| Excitation Wavelength | ~380 nm |

| Emission Wavelength | ~500 nm |

| Appearance | White Powder |

| Primary Target Enzyme | Plasmin |

| Enzyme Class | Serine Protease |

| Fluorophore | AFC (7-Amino-4-trifluoromethylcoumarin) |

Note: The exact excitation and emission maxima may vary slightly depending on the experimental conditions. eurogentec.comechelon-inc.com

Structure

2D Structure

Properties

Molecular Formula |

C27H38F3N5O5 |

|---|---|

Molecular Weight |

569.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]hexanamide |

InChI |

InChI=1S/C27H38F3N5O5/c1-14(2)11-20(35-26(39)23(32)15(3)4)25(38)34-19(7-5-6-10-31)24(37)33-16-8-9-17-18(27(28,29)30)13-22(36)40-21(17)12-16/h8-9,12-15,19-20,23H,5-7,10-11,31-32H2,1-4H3,(H,33,37)(H,34,38)(H,35,39)/t19-,20-,23+/m0/s1 |

InChI Key |

BZABHENLDPLCOR-SXWKCWPCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@@H](C(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Biochemical Mechanisms of H D Val Leu Lys Afc Cleavage

Enzymatic Recognition and Substrate Specificity for H-D-Val-Leu-Lys-AFC

This compound is a synthetic peptide substrate specifically designed for the detection and measurement of trypsin-like serine protease activity. pubcompare.ai The specificity of this compound is primarily dictated by its tripeptide sequence: D-Valine, Leucine, and Lysine (B10760008). This sequence mimics the natural cleavage sites of certain proteases, making it a target for enzymatic hydrolysis.

Determinants of Cleavage by Specific Serine Proteases

The cleavage of this compound is predominantly carried out by serine proteases, a class of enzymes that play critical roles in various physiological and pathological processes. medchemexpress.commedchemexpress.com The key determinant for cleavage is the presence of a lysine residue at the P1 position (the amino acid residue just before the cleavage site). Many serine proteases, such as plasmin, exhibit a strong preference for cleaving peptide bonds C-terminal to basic amino acids like lysine or arginine.

Plasmin, a key enzyme in the fibrinolytic system responsible for dissolving blood clots, is a primary example of a serine protease that efficiently cleaves this compound. medchemexpress.commedchemexpress.comnih.goveurogentec.com This specificity makes this compound a valuable substrate for assaying plasmin activity in various contexts, including studies on fibrinolysis, wound healing, and liver repair. medchemexpress.commedchemexpress.comeurogentec.comanaspec.com

While highly sensitive to plasmin, research indicates that this compound is relatively resistant to other clotting enzymes like thrombin and Factor Xa, highlighting its specificity. nih.gov However, it is also susceptible to cleavage by the streptokinase-plasmin and streptokinase-plasminogen activator complexes. nih.gov In fact, one study found that the substrate is more sensitive to the streptokinase-plasmin complex than to plasmin alone. nih.govnih.gov Some level of hydrolysis by trypsin has also been observed. nih.gov

Comparative Substrate Profiling with this compound

Comparative studies using a panel of different peptide substrates are essential for characterizing the specific activity of proteases. This compound is often used alongside other chromogenic or fluorogenic substrates to create a detailed profile of an enzyme's preferences. For instance, in studies of the fibrinolytic system, H-D-Val-Leu-Lys-pNA (a chromogenic analog) has been used to monitor plasminogen activation. nih.govnih.gov

A study on a fibrinolytic enzyme from Bacillus subtilis showed that while it could degrade D-Val-Leu-Lys-pNA, it was most effective against a substrate for subtilisin and chymotrypsin, N-Succ-Ala-Ala-Pro-Phe-pNA. wur.nl This demonstrates how comparing cleavage rates of different substrates can elucidate the primary function and classification of a newly discovered enzyme.

Fluorogenic Reporting Mechanism of this compound

The utility of this compound as a research tool is significantly enhanced by its fluorogenic properties. The peptide is conjugated to a fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC), which enables the real-time monitoring of enzymatic activity. eurogentec.comanaspec.com

Principles of Fluorescence Generation upon Enzymatic Cleavage

In its intact form, the this compound molecule exhibits minimal fluorescence. The AFC fluorophore is quenched by the attached peptide chain. Upon enzymatic cleavage of the peptide bond between lysine and AFC, the AFC molecule is released. eurogentec.commedchemexpress.com This liberation from the quenching effect of the peptide results in a significant increase in fluorescence intensity. medchemexpress.eu The rate of this fluorescence increase is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the enzyme being studied. medchemexpress.eu

Fluorescence Excitation and Emission for Assay Application

The released AFC molecule has distinct spectral properties that are harnessed for its detection in enzymatic assays. The optimal excitation wavelength for AFC is typically in the range of 380-400 nm, and its emission maximum is around 460-505 nm. medchemexpress.comnih.govabcam.comubpbio.comcaymanchem.com

Different sources report slightly varying excitation and emission maxima for AFC and its derivatives. For instance, some report excitation/emission at 380/500 nm for this compound, while others cite 400/505 nm for other AFC-conjugated substrates. medchemexpress.comeurogentec.comeurogentec.comanaspec.comubpbio.comlabscoop.comgoogle.comphysiology.orgnih.govjci.org These values can be influenced by the specific instrumentation and buffer conditions used in the assay.

Table 1: Reported Excitation and Emission Wavelengths for AFC and its Conjugates

| Compound/Assay Kit | Excitation (nm) | Emission (nm) | Source(s) |

| AFC (7-Amino-4-trifluoromethylcoumarin) | 376 | 482 | aatbio.com |

| AFC (7-Amino-4-trifluoromethylcoumarin) | 380 | 460 | abcam.com |

| This compound (Plasmin substrate) | 380 | 500 | medchemexpress.commedchemexpress.comeurogentec.comeurogentec.comanaspec.comlabscoop.comphysiology.orgnih.govjci.org |

| Ac-YVAD-AFC (Caspase-1/4 substrate) | 400 | 505 | ubpbio.com |

| 7-Amino-4-(trifluoromethyl)coumarin | 400 | 490 | medchemexpress.com |

| Ac-VDVAD-AFC (Caspase-2 substrate) | 400 | 505 | caymanchem.com |

| D-Val-Leu-Lys-AFC | 395-400 | 495-505 | echelon-inc.com |

Kinetic Analysis of Enzyme-Substrate Interactions with this compound

To quantitatively understand the efficiency and specificity of an enzyme for this compound, researchers perform kinetic analyses. These studies typically determine key parameters such as the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat).

While specific K_m and k_cat values for the interaction of various proteases with this compound are not always readily available in general literature, these parameters are fundamental to detailed enzymatic studies. mdpi.comnih.gov The determination of these constants often involves measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation using methods like the Lineweaver-Burk or Hanes-Woolf plots. skemman.isnih.gov

Research involving this compound often focuses on its application in kinetic assays to measure enzyme activity under different conditions or to screen for inhibitors. anaspec.comphysiology.orgnih.govjci.org For example, it has been used in kinetic fluorescent reads to assess plasmin activity in the presence of bacterial activators and in plasma samples from burn patients. physiology.orgnih.govjci.org

Michaelis-Menten Kinetics for this compound Hydrolysis

The hydrolysis of this compound by proteases follows the Michaelis-Menten model of enzyme kinetics. This model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). mdpi.commdpi.com The reaction proceeds in two steps: the formation of a reversible enzyme-substrate complex (ES) followed by the catalytic conversion of the substrate into product (P) and the free enzyme (E).

For the hydrolysis of this compound, the reaction can be represented as:

E + S ⇌ ES → E + P

Where:

E is the protease (e.g., plasmin)

S is the substrate, this compound

ES is the enzyme-substrate complex

P is the product, which includes the cleaved peptide and the fluorescent AFC molecule

The Michaelis-Menten equation, V₀ = (Vmax * [S]) / (Km + [S]), mathematically describes the hyperbolic relationship between the initial reaction rate and the substrate concentration. At low substrate concentrations, the reaction rate is directly proportional to the substrate concentration. As the substrate concentration increases, the enzyme becomes saturated with the substrate, and the reaction rate approaches Vmax.

The principles of Michaelis-Menten kinetics are fundamental to characterizing the enzymatic cleavage of this compound and similar substrates. mdpi.commdpi.com For instance, studies on various proteases, including those from bacterial sources and those involved in blood coagulation, consistently apply this model to understand their catalytic behavior with peptide substrates. wur.nlnih.gov

Determination of Kinetic Parameters (Km, Vmax, kcat) with this compound

The determination of the kinetic parameters—Km, Vmax, and kcat—is essential for characterizing the efficiency and substrate specificity of a protease for this compound.

Vmax (Maximum Velocity): This parameter represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. It is directly proportional to the enzyme concentration. Vmax is typically determined by measuring the initial reaction rates at various substrate concentrations and extrapolating to infinite substrate concentration.

Km (Michaelis Constant): Km is the substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity. Km is a characteristic constant for a given enzyme and substrate under specific conditions of pH and temperature. mdpi.com

kcat (Turnover Number): Also known as the catalytic constant, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is calculated as kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

To determine these parameters, researchers typically perform a series of enzyme assays where the concentration of this compound is varied, and the initial rate of AFC release is measured fluorometrically. The resulting data of reaction velocity versus substrate concentration are then fitted to the Michaelis-Menten equation, often using linearization plots like the Lineweaver-Burk or Hanes-Woolf plots, or more accurately, through non-linear regression analysis. wur.nlmdpi.comukrbiochemjournal.org

While specific kinetic data for this compound is not always published in comprehensive detail across all studies, research on analogous substrates provides valuable insights. For example, a study on a fibrinolytic enzyme from Bacillus subtilis DC33 determined the kinetic parameters for the hydrolysis of the chromogenic substrate H-D-Val-Leu-Lys-pNA (p-nitroanilide), which is structurally similar to the AFC substrate. wur.nl The findings from this study are summarized in the table below.

Kinetic Parameters for H-D-Val-Leu-Lys-pNA Hydrolysis by Bacillus subtilis FS33

| Kinetic Parameter | Value |

|---|---|

| Km (mM) | 7.41 |

| kcat (s⁻¹) | 1.4 |

| kcat/Km (M⁻¹s⁻¹) | 1.89 x 10⁴ |

| Amidolytic Activity (μmol/min/L) | 0.84 |

Data from a study on the fibrinolytic enzyme from Bacillus subtilis DC33 with the substrate H-D-Val-Leu-Lys-pNA. wur.nl

In another relevant study, the Michaelis-Menten constant (Km) for the substrate H-D-Val-Leu-Lys-7-amido-4-methyl-coumarin (AMC), a compound very similar to this compound, was determined to be 0.28 mM for the enzyme plasmin. researchgate.net This highlights the varying affinities of different enzymes for this peptide sequence. The determination of these kinetic parameters is crucial for comparing the activity of different proteases and for understanding their physiological roles and potential as therapeutic targets. nih.govnih.gov

Applications of H D Val Leu Lys Afc in in Vitro and Ex Vivo Research Models

Enzyme Activity Profiling Using H-D-Val-Leu-Lys-AFC

The primary application of this compound is in the profiling and quantification of protease activity across a range of biological samples. Its specificity for plasmin and plasmin-like proteases makes it particularly useful for studying enzymatic processes in various physiological and pathological contexts.

Quantification of Protease Activity in Cellular Lysates

This compound is effectively used to measure the activity of intracellular proteases within cellular lysates. To perform this assay, cells are first cultured and then harvested. The cell membranes are disrupted using appropriate lysis buffers to release the intracellular contents, including proteases. This cell lysate is then incubated with the this compound substrate. The rate of increase in fluorescence, corresponding to the cleavage of the substrate and release of AFC, is monitored using a fluorometer.

This technique allows researchers to determine the endogenous protease activity within different cell types or to assess changes in enzyme activity in response to various stimuli, such as drug treatment or genetic modifications. For instance, a similar fluorogenic substrate was used to monitor the activity of plasminogen activator, an enzyme that converts plasminogen to plasmin, in lysates from fibroblastic cells. nih.gov The sensitivity of such assays is sufficient to detect minute amounts of enzymatic activity, making them a valuable tool for cellular biology research. nih.gov

Measurement in Conditioned Cell Culture Media and Cellular Extracts

In addition to intracellular measurements, this compound can be used to quantify the activity of proteases that are secreted by cells into the surrounding environment. This is achieved by collecting the conditioned cell culture medium, which is the medium in which cells have been grown for a period of time. This conditioned medium will contain any secreted proteins, including proteases.

The collected medium is then incubated with this compound, and the resulting fluorescence is measured to determine the level of secreted protease activity. This is particularly useful for studying the role of extracellular proteases in processes such as tissue remodeling, cell migration, and invasion.

A study on primary human lung fibroblasts utilized a closely related substrate, D-Val-Leu-Lys-AMC, to measure both secreted and cell-associated plasmin activity. researchgate.net The findings from this study demonstrated that plasmin activity could be quantified in the conditioned medium after stimulating the cells with plasminogen. The results showed a significant increase in secreted plasmin activity in response to plasminogen treatment.

Plasmin Activity in Primary Human Lung Fibroblasts (pHPF)

| Condition | Sample Type | Relative Fluorescence Units (SEM) |

|---|---|---|

| Unstimulated | Secreted | ~1500 |

| Unstimulated | Cell-associated | ~2500 |

| + Plasminogen (5 µg/ml) | Secreted | ~3500 |

| + Plasminogen (5 µg/ml) | Cell-associated | ~2800 |

| + Plasminogen (25 µg/ml) | Secreted | ~4500 |

| + Plasminogen (25 µg/ml) | Cell-associated | ~3000 |

Data adapted from a study on plasmin activity in primary human lung fibroblasts using D-Val-Leu-Lys-AMC. researchgate.net *Indicates a significant difference from the unstimulated basal level.

Real-time Monitoring of Enzyme Activity

A significant advantage of using fluorogenic substrates like this compound is the ability to monitor enzyme activity in real-time. nih.gov By continuously measuring the fluorescence signal in a reaction mixture containing the enzyme and substrate, a kinetic profile of the enzymatic reaction can be generated. This allows for the determination of initial reaction velocities and provides detailed insights into the enzyme's catalytic behavior.

This real-time monitoring capability is essential for studying enzyme kinetics, including the determination of Michaelis-Menten constants (Km and Vmax). Furthermore, it is a critical component of high-throughput screening assays for identifying enzyme inhibitors or activators. The progress of the reaction can be followed by taking measurements at regular intervals, allowing for a dynamic view of the enzymatic process. For example, in the presence of an inhibitor, the rate of fluorescence increase will be diminished, and this change can be precisely quantified in real-time. nih.gov

Screening for Protease Modulators and Inhibitors Utilizing this compound

The high sensitivity and straightforward nature of assays using this compound make it an ideal tool for the discovery and characterization of protease modulators, particularly inhibitors.

High-Throughput Screening Methodologies

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their ability to modulate a specific biological target. Assays based on this compound are well-suited for HTS of protease inhibitors due to their simplicity, speed, and amenability to automation in microplate formats (e.g., 96-well or 384-well plates).

In a typical HTS setup, a constant amount of the target protease (e.g., plasmin) and the this compound substrate are added to the wells of a microplate. The test compounds from a chemical library are then added to individual wells. The plates are incubated, and the fluorescence in each well is measured. A decrease in the fluorescence signal compared to a control well (containing no inhibitor) indicates that the test compound has inhibitory activity against the protease. This "mix-and-measure" format is highly efficient for screening thousands of compounds in a short period. nih.gov

Validation of Inhibitory Compounds in Protease Assays

Once potential inhibitors are identified through HTS, this compound is used for their validation and further characterization. This involves performing dose-response experiments to determine the potency of the inhibitory compounds, typically expressed as the half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

To determine the IC50, a fixed amount of the protease and substrate are incubated with varying concentrations of the inhibitor. The resulting enzyme activity at each inhibitor concentration is measured, and the data are plotted to generate an inhibition curve from which the IC50 value can be calculated.

Aprotinin (B3435010), a well-known serine protease inhibitor, is often used as a positive control in these assays. abcam.co.jp For example, the inhibitory effect of aprotinin on plasmin activity can be robustly demonstrated using a fluorometric assay with a substrate like this compound.

Inhibition of Plasmin Activity by Aprotinin

| Condition | Description | Relative Plasmin Activity (%) |

|---|---|---|

| Enzyme Control | Plasmin + Substrate (No Inhibitor) | 100% |

| Inhibitor Control | Plasmin + Substrate + Aprotinin | < 10% |

Illustrative data showing the typical potent inhibition of plasmin by aprotinin in a fluorometric assay. abcam.co.jpabcam.com

Elucidating Protease Involvement in Cellular and Biochemical Processes

The primary and most well-documented application of this compound is in the study of fibrinolysis, the enzymatic breakdown of fibrin (B1330869) in blood clots. Plasmin is the central enzyme in this process, and this substrate allows researchers to monitor its activity with high precision. In these studies, the rate of AFC release is directly proportional to the amount of active plasmin generated from its zymogen, plasminogen.

This assay is frequently used to investigate the kinetics of plasminogen activation by various physiological and bacterial activators, such as tissue plasminogen activator (tPA), urokinase (uPA), and streptokinase. nih.govbiorxiv.orgnih.gov For instance, research on the activation of human plasminogen can be continuously monitored by coupling the formation of plasmin to the hydrolysis of a Val-Leu-Lys-based substrate. biorxiv.orgnih.gov By measuring the rate of cleavage, scientists can determine the efficacy of different activators, the influence of co-factors, and the inhibitory effects of various compounds on the fibrinolytic system. Furthermore, the substrate is integral to studying how plasmin activity is localized and regulated at the endothelial cell surface, a critical aspect of maintaining vascular homeostasis. nih.gov In these ex vivo models using human umbilical vein endothelial cells (HUVECs), the release of plasmin into the culture supernatant can be quantified using a Val-Leu-Lys substrate to understand how cellular components regulate plasminogen activation. nih.gov

Protease cascades are fundamental to biological signaling, including the tightly regulated process of apoptosis, or programmed cell death. The primary drivers of the apoptotic cascade are a family of cysteine proteases known as caspases. It is crucial to understand that this compound is not a substrate for caspases and is therefore not used to directly measure apoptotic activity. This distinction highlights the principle of enzyme specificity, which is paramount for developing tools to dissect distinct biological pathways.

Caspases and plasmin belong to different protease classes and recognize different amino acid sequences for cleavage. Plasmin, a trypsin-like serine protease, preferentially cleaves peptide bonds C-terminal to lysine (B10760008) (Lys) and arginine (Arg) residues. The this compound sequence is optimized for this specificity. In contrast, caspases exhibit a stringent requirement for an aspartate (Asp) residue in the P1 position of their substrates. The investigation of apoptosis, therefore, relies on substrates designed to be cleaved by caspases, such as sequences containing the WEHD, DEVD, or IETD motifs.

The use of this compound in the broader context of protease research serves as an important counterpoint, illustrating how substrate specificity allows scientists to isolate and quantify the activity of one protease cascade (e.g., fibrinolysis) without interference from another (e.g., apoptosis), even within the same biological sample.

| Protease Family | Primary Target Enzyme | Typical Substrate Recognition Motif (P4-P1) | Example Fluorogenic Substrate | Primary Biological Process |

|---|---|---|---|---|

| Serine Proteases | Plasmin | -Val-Leu-Lys- | This compound | Fibrinolysis, Tissue Remodeling |

| Cysteine Proteases | Caspase-3/7 | -Asp-Glu-Val-Asp- | Ac-DEVD-AMC | Apoptosis |

| Cysteine Proteases | Caspase-8 | -Ile-Glu-Thr-Asp- | Ac-IETD-AFC | Apoptosis |

| Cysteine Proteases | Caspase-9 | -Leu-Glu-His-Asp- | Ac-LEHD-AFC | Apoptosis |

Beyond its classical role in dissolving blood clots, plasmin is a potent protease involved in a wide array of physiological and pathological processes, including inflammation, wound healing, cell migration, and extracellular matrix degradation. anaspec.commedchemexpress.comlabscoop.com this compound is a valuable tool for quantifying plasmin's activity in these diverse contexts.

Recent research has utilized this substrate to link excessive plasmin activity to systemic inflammatory response syndrome (SIRS) in burn patients. nih.gov In these studies, this compound was used to measure plasminogen levels in patient plasma, revealing that early, exuberant plasmin activity correlates with markers of inflammation and coagulopathy. nih.gov In the field of infectious disease, the substrate has been employed to demonstrate how pathogenic bacteria, such as Enterococcus faecalis, can hijack the human plasminogen activation system. physiology.org Researchers used the substrate to show that these bacteria can bind plasminogen to their surface and enhance its activation to plasmin, thereby driving the breakdown of collagen, a key step in tissue invasion and the pathology of conditions like anastomotic leak. physiology.orggoogle.com Similarly, studies on liver fibrosis have used related Val-Leu-Lys substrates to measure plasmin generation on the surface of hepatic stellate cells, providing insights into tissue remodeling in liver disease. excli.de

| Research Area | Experimental Model | Key Finding Using Val-Leu-Lys Substrate | Reference |

|---|---|---|---|

| Inflammation/Trauma | Plasma from burn patients | Measured plasminogen levels; found that early, high plasmin activity correlated with increased inflammatory markers (IL-6) and coagulopathy. | nih.gov |

| Bacterial Pathogenesis | In vitro co-culture of E. faecalis with human plasminogen | Quantified plasmin activity, showing that bacteria enhance plasminogen activation to drive collagen degradation. | physiology.org |

| Liver Fibrosis | Hepatic stellate cell monolayers | Measured plasmin generation on the cell surface to assess the antifibrotic effects of a plant extract. | excli.de |

| Vascular Biology | Human umbilical vein endothelial cells (HUVECs) | Assayed plasmin activity in culture supernatants to study the regulation of plasminogen activation at the cell surface. | nih.gov |

Development of Novel Enzyme Assays and Probes

The reliability, sensitivity, and specificity of this compound make it an ideal component for the development of novel enzyme assays, particularly for high-throughput screening (HTS) of potential plasmin inhibitors or activators. anaspec.com

Commercial kits, such as the SensoLyte® AFC Plasmin Activity Assay Kit, are built around this substrate. anaspec.com These kits provide a standardized, convenient format for researchers to measure plasmin activity in various samples. The assay principle is straightforward: the substrate is incubated with a sample containing plasmin, and the resulting fluorescence is measured over time using a fluorescence microplate reader. The kinetic read-out allows for the calculation of reaction velocity, which is essential for enzyme characterization and inhibitor screening.

The core peptide sequence can also be adapted to different reporter molecules to create a range of assay formats. For example, a chromogenic version of the substrate, H-D-Val-Leu-Lys-pNA (para-nitroanilide), has been used to develop a novel solid-phase assay for detecting plasminogen activators immobilized on nitrocellulose membranes. nih.gov This demonstrates the versatility of the core peptide in developing different types of analytical tools. The fluorogenic AFC-based assay, with its high sensitivity, is particularly well-suited for miniaturization into 96-well or 384-well plate formats, enabling the rapid screening of large compound libraries to identify new therapeutic agents targeting the plasmin system. nih.govnih.govphysiology.org

| Component/Feature | Description and Purpose |

|---|---|

| Fluorogenic Substrate (this compound) | The core reagent that is cleaved by plasmin to produce a quantifiable fluorescent signal (Ex/Em = ~380/500 nm). |

| Assay Buffer | Provides optimal pH and ionic strength for plasmin enzymatic activity, ensuring reproducible results. |

| Human Plasmin Standard | A purified, calibrated enzyme solution used to generate a standard curve for the absolute quantification of plasmin activity in unknown samples. |

| Stop Solution | A reagent that terminates the enzymatic reaction, allowing for endpoint measurements if a kinetic read is not desired. |

| Microplate Format | Designed for use in 96-well or 384-well plates, making it compatible with high-throughput screening (HTS) and automated liquid handling systems. |

Methodological Considerations for H D Val Leu Lys Afc Based Assays

Assay Optimization Strategies for H-D-Val-Leu-Lys-AFC

Optimizing an enzyme assay involves systematically adjusting experimental parameters to achieve the most robust and sensitive measurement of enzyme activity. For assays utilizing this compound, key strategies focus on the biochemical environment and the concentrations of the reactants.

The choice of buffer and its pH are paramount as they can significantly influence enzyme structure, stability, and catalytic efficiency. researchgate.net Extreme pH values can lead to irreversible denaturation of the enzyme, while even moderate deviations from the optimal pH can alter the protonation state of critical amino acid residues in the active site, thereby affecting substrate binding and the catalytic rate. researchgate.netnih.gov

The activity of an enzyme is typically highest at its optimal pH, and the catalytic rate can decrease dramatically as the pH diverges from this value. researchgate.net Therefore, identifying the optimal pH for the specific enzyme being studied with this compound is a critical first step in assay development. Furthermore, the buffer components themselves can interact with the enzyme. For instance, some studies have shown that high concentrations of phosphate (B84403) can act as an inhibitor for certain enzymes, making it crucial to screen different buffer systems to rule out such inhibitory effects. nih.gov

Table 1: Common Buffer Systems and Their Effective pH Ranges

| Buffer System | Effective pH Range | Typical Concentration |

| Acetate | 3.8 - 5.6 | 50-100 mM |

| MES | 5.5 - 6.7 | 20-50 mM |

| Phosphate | 6.2 - 8.2 | 20-100 mM |

| MOPS | 6.5 - 7.9 | 20-50 mM |

| Tris-HCl | 7.5 - 9.0 | 20-100 mM |

| Glycine-NaOH | 9.0 - 10.6 | 50-100 mM |

Temperature is a critical parameter that affects the rate of enzymatic reactions. As temperature increases, the rate of catalysis generally increases due to higher kinetic energy. However, beyond an optimal temperature, the enzyme's structural integrity can be compromised, leading to denaturation and a rapid loss of activity. researchgate.net For most mammalian enzymes, including plasmin which cleaves this compound, assays are often conducted at a constant temperature of 37°C to approximate physiological conditions.

Ionic strength, determined by the salt concentration in the buffer, also plays a vital role. Salts can help maintain the native conformation of an enzyme and can influence substrate binding. However, excessively high or low ionic strengths can be detrimental to enzyme activity. For example, a buffer containing 50 mM MOPS and 100 mM NaCl provides a more moderate and less pH-dependent ionic strength compared to some phosphate buffers, making it suitable for studying enzyme kinetics across a range of pH values. nih.gov Optimization of ionic strength is therefore necessary to ensure the enzyme is in its most active and stable state.

Table 2: Effects of Temperature and Ionic Strength on Enzyme Activity

| Parameter | Effect of Sub-Optimal Conditions | Optimization Goal |

| Temperature | Low: Decreased reaction rate. High: Enzyme denaturation and loss of activity. researchgate.net | Determine the temperature at which the enzyme exhibits maximal stable activity for the duration of the assay. |

| Ionic Strength | Low: Potential for enzyme instability or aggregation. High: Can interfere with enzyme-substrate interactions or cause protein precipitation. | Identify the salt concentration that maximizes enzyme activity and stability. |

The concentrations of both the substrate, this compound, and the enzyme are fundamental to the kinetics of the reaction. The substrate concentration should ideally be at or above the Michaelis-Menten constant (KM) to ensure that the reaction velocity is near its maximum (Vmax) and is directly proportional to the enzyme concentration, not limited by substrate availability.

The enzyme concentration must be carefully chosen to ensure that the reaction proceeds at a steady, measurable rate over the desired incubation period. If the enzyme concentration is too high, the substrate will be consumed too quickly, leading to a non-linear reaction rate. If it is too low, the signal may be difficult to distinguish from the background. The goal is to operate within the initial velocity phase of the reaction, where product formation is linear with time. This allows for an accurate determination of the reaction rate.

Table 3: Steps for Optimizing Substrate and Enzyme Concentrations

| Step | Procedure | Rationale |

| 1. Enzyme Titration | Measure activity across a range of enzyme concentrations while keeping the substrate concentration constant and non-limiting. | To find the enzyme concentration that yields a linear rate of product formation over the desired assay time. |

| 2. Substrate Titration | Measure the initial reaction velocity at various concentrations of this compound with a fixed, optimized enzyme concentration. | To determine the KM value and select a substrate concentration (often 5-10 times KM) that ensures the reaction is not substrate-limited. |

| 3. Time Course | Monitor the reaction progress over time using the optimized enzyme and substrate concentrations. | To confirm that the reaction rate is linear for the chosen incubation period. |

Instrumentation for Fluorescence Detection in this compound Assays

The cleavage of this compound by a protease releases the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC), which can be quantified to determine enzyme activity. tebubio.com The choice of instrumentation is critical for sensitive and accurate detection of the fluorescent signal.

Fluorometric plate readers, or fluorometers, are the standard instruments for this compound assays, especially in a high-throughput screening context. bmglabtech.com These instruments work by exciting the sample with light at a specific wavelength and detecting the emitted light at a longer wavelength. bmglabtech.com For the AFC fluorophore, the typical excitation wavelength is in the range of 380-400 nm, and the emission is measured around 500-505 nm. tebubio.commedchemexpress.com

Modern plate readers offer high sensitivity, allowing for the detection of very low levels of enzyme activity. bmglabtech.comanaspec.com The output is typically given in Relative Fluorescent Units (RFU), which is a measure of the fluorescence intensity relative to a standard or blank. bmglabtech.com For optimal results, it is recommended to use black microplates with clear bottoms, as this minimizes background fluorescence and light scattering, thereby improving the signal-to-noise ratio. sigmaaldrich.com

Table 4: Key Parameters for Fluorometric Plate Readers in AFC-Based Assays

| Parameter | Recommended Setting/Consideration | Purpose |

| Excitation Wavelength | ~380-400 nm tebubio.commedchemexpress.com | To specifically excite the released AFC fluorophore. |

| Emission Wavelength | ~500-505 nm tebubio.commedchemexpress.com | To detect the fluorescence emitted by the excited AFC. |

| Plate Type | 96-well or 384-well black plates with clear bottoms sigmaaldrich.com | To reduce background noise and well-to-well crosstalk. |

| Read Mode | Top or bottom reading | Bottom reading is often preferred for adherent cells; top reading is suitable for solution-based assays. |

| Gain/Sensitivity | Optimized for the specific assay | To ensure the signal falls within the linear dynamic range of the detector without saturation. |

While fluorescence is the primary method for detecting AFC, spectrophotometry is another potential, though less common, technique. A spectrophotometer measures the amount of light absorbed by a sample at a specific wavelength. The intact substrate this compound has an absorbance maximum around 380 nm. eurogentec.com

In a spectrophotometric assay, one could theoretically measure the decrease in substrate absorbance or the appearance of the product's absorbance. However, this approach has significant limitations compared to fluorometry. The sensitivity of absorbance measurements is generally much lower than that of fluorescence detection. bmglabtech.com Furthermore, the change in absorbance upon cleavage of the AFC moiety may be small and difficult to detect accurately, especially at the low concentrations typically used in enzyme assays. Therefore, while spectrophotometry is a fundamental biochemical technique, fluorometry remains the superior and recommended method for assays involving this compound due to its vastly greater sensitivity.

Table 5: Comparison of Detection Methods for AFC Cleavage Product

| Feature | Fluorometry | Spectrophotometry |

| Principle | Measures emitted light after excitation. bmglabtech.com | Measures absorbed light. researchgate.net |

| Sensitivity | High (pM to nM range). bmglabtech.comanaspec.com | Low (µM to mM range). |

| Signal Measured | Relative Fluorescent Units (RFU). bmglabtech.com | Absorbance Units (AU). |

| Substrate (AFC) λmax | Excitation: ~380-400 nm; Emission: ~500-505 nm. tebubio.comeurogentec.com | Absorbance: ~380 nm. eurogentec.com |

| Suitability for this compound | Highly suitable and recommended. | Not recommended due to low sensitivity. |

Data Analysis and Interpretation in this compound Based Research

Background Subtraction and Normalization Protocols

A crucial first step in analyzing data from this compound assays is the correction for background fluorescence. This inherent signal can originate from the substrate itself, the buffer components, or the biological matrix being tested. To account for this, control wells containing the substrate and all other reaction components, except the enzyme source (e.g., cell lysate), should be included in the experimental setup. eurogentec.com The fluorescence reading from these substrate control wells is considered the background fluorescence. This value should then be subtracted from the readings of all other experimental wells to obtain the true relative fluorescence units (RFU) generated by enzymatic activity. eurogentec.com

Normalization is another key aspect of data processing, ensuring that comparisons between different samples are valid. A common method is to normalize the fluorescence signal to the total protein concentration in the sample lysate. This accounts for any variations in cell number or lysis efficiency between samples. For comparative studies, such as those investigating enzyme inhibition, data can be normalized to an uninhibited control reaction, which is set to 100% activity. The activity of samples with potential inhibitors is then expressed as a percentage of this control.

Table 1: Example of Background Subtraction

| Well Type | Raw Fluorescence (RFU) | Background (RFU) | Corrected Fluorescence (RFU) |

| Sample 1 | 15,000 | 500 | 14,500 |

| Sample 2 | 25,000 | 500 | 24,500 |

| Substrate Control | 500 | N/A | 0 |

Calculation of Enzyme Activity Units

Enzyme activity is typically determined by measuring the rate of the reaction. In kinetic assays using this compound, fluorescence is measured over time. The initial velocity (V₀) of the reaction is calculated from the slope of the linear portion of a plot of RFU versus time. rsc.org This initial rate, expressed in RFU/minute, is directly proportional to the enzyme's activity under the given conditions. It is important to identify the time interval during which the reaction rate is linear, as the rate may decrease over time due to substrate depletion or product inhibition. eurogentec.com

To express enzyme activity in more standardized units, such as moles of substrate cleaved per unit time, a standard curve must be generated using the free fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC). eurogentec.com By measuring the fluorescence of known concentrations of AFC, a conversion factor can be determined to convert RFU into the molar amount of product formed. researchgate.net This allows for the calculation of specific activity, often expressed as units per milligram of protein (e.g., µmol/min/mg).

For more in-depth kinetic studies, the Michaelis-Menten model is often employed. nih.gov By measuring the initial reaction rates at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined. rsc.orgnih.gov The Kₘ value, which represents the substrate concentration at half-maximal velocity, is an intrinsic property of the enzyme and can be determined from the RFU versus substrate concentration plot without converting RFU to molar concentrations. researchgate.net However, the calculation of the catalytic rate constant (kcat) requires the conversion of RFU to molar units. researchgate.netresearchgate.net

Table 2: Hypothetical Data for Standard Curve of AFC

| AFC Concentration (µM) | Relative Fluorescence Units (RFU) |

| 0 | 50 |

| 5 | 5,050 |

| 10 | 10,050 |

| 15 | 15,050 |

| 20 | 20,050 |

Considerations for Sample Preparation in this compound Assays

The preparation of biological samples is a critical step that can significantly impact the outcome of this compound assays. Proper techniques are necessary to ensure the integrity of the target enzyme and to obtain a representative sample for analysis.

Cell Lysis and Fractionation Techniques

The first step in preparing cellular samples is cell lysis, which involves breaking open the cell membrane to release the intracellular contents. The choice of lysis method depends on the cell type and the subcellular location of the enzyme of interest. Common methods include:

Detergent-based lysis: This method uses detergents to solubilize cell membranes. The choice of detergent is critical, as harsh detergents can denature enzymes. thermofisher.com

Mechanical disruption: Techniques such as homogenization and sonication use physical force to break open cells. patsnap.com These methods should be performed on ice to minimize heat generation, which can lead to protein degradation. patsnap.com

Freeze-thaw cycles: This method involves repeatedly freezing and thawing the cell suspension. The formation of ice crystals disrupts the cell membrane. nih.gov

Following cell lysis, cell fractionation can be employed to isolate specific subcellular compartments, which is particularly useful for studying enzymes localized to a specific organelle. thermofisher.com Differential centrifugation is a common technique that separates cellular components based on their size and density by subjecting the cell lysate to centrifugation at progressively higher speeds. patsnap.comabcam.com For example, nuclei can be pelleted at low speeds, followed by mitochondria at higher speeds, and so on. patsnap.com Commercially available kits provide reagents and protocols for the stepwise separation of cytoplasmic, membrane, and nuclear fractions. thermofisher.com

Table 3: Common Cell Lysis Techniques

| Lysis Method | Principle | Advantages | Disadvantages |

| Detergent-based | Solubilization of cell membranes | Gentle, can be selective | Detergents may interfere with downstream assays |

| Mechanical (Sonication) | High-frequency sound waves create shear forces | Efficient for many cell types | Can generate heat and denature proteins |

| Freeze-Thaw | Ice crystal formation disrupts membranes | Simple, does not require special equipment | May not be effective for all cell types, can be time-consuming |

Handling of Non-Human Biological Specimens

When working with non-human biological specimens, such as bacteria or tissues from model organisms, specific handling considerations are necessary. For bacterial samples, cells are typically grown to a desired phase (e.g., mid-logarithmic growth) and then harvested by centrifugation. asm.org The bacterial pellet is then washed to remove residual growth media before proceeding with cell lysis. asm.org

In the case of tissue samples, homogenization is a key step to disrupt the extracellular matrix and release the cells. This is often performed in a specific buffer that maintains pH and osmotic balance to preserve enzyme activity. patsnap.com For some non-model organisms, established protocols for creating cell-free extracts may need to be adapted. For example, methods have been developed for preparing extracts from organisms like Mycobacterium tuberculosis. ubiqbio.com Regardless of the source, it is crucial to keep samples on ice throughout the preparation process to minimize proteolytic degradation. patsnap.com The addition of protease inhibitors to the lysis buffer is also a common practice to protect the target enzyme from degradation by endogenous proteases.

Minimizing Assay Interference and Non-Specific Activity in this compound Based Assays

Endogenous Fluorescence Mitigation

A significant challenge in fluorescence-based assays is the intrinsic fluorescence, or autofluorescence, of biological materials. spiedigitallibrary.org This phenomenon arises from endogenous molecules that absorb light and re-emit it at longer wavelengths, potentially overlapping with the fluorescence signal of the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore released from this compound.

Several molecules commonly found in biological samples contribute to autofluorescence, primarily in the blue-green region of the spectrum where AFC also emits. bmglabtech.combeckman.com The primary culprits include:

Nicotinamide Adenine Dinucleotide (NADH): A key metabolic coenzyme, NADH exhibits broad fluorescence emission with a peak around 460-470 nm when excited in the 340-360 nm range. nih.govresearchgate.net

Flavins (FAD and FMN): Oxidized flavin coenzymes are another major source of cellular autofluorescence, with an emission maximum around 520-530 nm upon excitation between 440-450 nm. nih.gov

Structural Proteins: Extracellular matrix proteins such as collagen and elastin (B1584352) are highly fluorescent. researchgate.net Collagen has multiple excitation and emission peaks, with a significant one around 390 nm when excited at 325-330 nm. researchgate.netump.edu.pl Elastin also fluoresces in this region, with an emission maximum near 400 nm when excited at 325 nm. researchgate.net

The spectral properties of these endogenous fluorophores can significantly overlap with those of AFC, which has an excitation maximum around 380-400 nm and an emission maximum around 500-505 nm. This overlap can lead to an artificially high background signal, reducing the assay's sensitivity and dynamic range.

Table 1: Spectral Properties of AFC and Common Endogenous Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for AFC Assay Interference |

|---|---|---|---|

| AFC | ~380-400 | ~500-505 | Reference Fluorophore |

| NADH | ~355 | ~470 | High |

| Flavins (FAD) | ~450 | ~525 | Moderate to High |

| Collagen | ~325-330 | ~390 | Moderate |

Several methodological approaches can be employed to reduce the impact of autofluorescence:

Blank Subtraction: The most straightforward method is to measure the fluorescence of a control sample that contains all components of the reaction mixture except the enzyme or the substrate. This background fluorescence can then be subtracted from the measurements of the test samples.

Use of Red-Shifted Fluorophores: Where possible, utilizing alternative substrates with fluorophores that emit in the red or far-red regions of the spectrum can circumvent the blue-green autofluorescence of most biological samples. bmglabtech.com

Spectral Unmixing: Advanced fluorescence microscopy and plate reader techniques can computationally separate the AFC signal from the autofluorescence background based on their distinct spectral signatures. nih.gov

Chemical Quenching: Reagents such as Sudan Black B have been used to quench lipofuscin-related autofluorescence, although their compatibility with the specific enzyme assay must be validated. labcompare.com

Sample Preparation: For cellular assays, perfusing tissues with a buffer like PBS prior to fixation can help remove red blood cells, which contain autofluorescent heme groups. fluorofinder.com Additionally, choosing appropriate fixation methods, such as avoiding glutaraldehyde, can reduce fixation-induced autofluorescence. labcompare.comfluorofinder.com

Non-Specific Cleavage by Other Proteases

While this compound is designed as a substrate for plasmin, its peptide sequence can be recognized and cleaved by other proteases present in biological samples, leading to an overestimation of plasmin activity. nih.govnih.gov The primary enzymes of concern are other trypsin-like serine proteases that cleave after lysine (B10760008) or arginine residues.

Kallikreins: Tissue and plasma kallikreins are serine proteases that play roles in inflammation and blood pressure regulation. They are known to cleave substrates with similar sequences to this compound. For instance, a related substrate, H-D-Val-Leu-Arg-AFC, is a known substrate for glandular kallikrein. lunaphore.com Studies on the hydrolysis of D-Val-Leu-Lys-pNA by human tissue kallikrein have shown significant activity, indicating a potential for interference. researchgate.net

Trypsin: As a archetypal serine protease that cleaves after lysine and arginine, trypsin can efficiently hydrolyze this compound. While trypsin is primarily a digestive enzyme, cellular damage can release it into environments where it could interfere with assays. nih.gov

Urokinase-type Plasminogen Activator (uPA): uPA is another serine protease involved in fibrinolysis. While its primary substrate is plasminogen, it has been shown to have a broader specificity than tissue-type plasminogen activator (t-PA) and can cleave substrates after both arginine and lysine, suggesting a potential for some level of non-specific cleavage of plasmin substrates. nih.govwikipedia.org

To address the issue of non-specific cleavage, the following strategies can be implemented:

Use of Specific Inhibitors: The most effective method is to perform the assay in the presence and absence of a highly specific inhibitor of the target protease (e.g., a specific plasmin inhibitor). The difference in activity between the two conditions can be attributed to the specific enzyme.

Immunodepletion: Removing potentially interfering proteases from the sample using specific antibodies prior to the assay can enhance specificity.

pH Optimization: The optimal pH for different proteases can vary. Performing the assay at the pH optimum for plasmin may help to minimize the activity of other proteases that are less active under those conditions.

Substrate Concentration: Using the substrate at a concentration around its Michaelis constant (Km) for plasmin can help to favor the specific reaction, as non-specific proteases may have a much lower affinity (higher Km) for the substrate.

Inhibitory Factors in Biological Samples

Biological fluids, particularly plasma and serum, contain a host of endogenous protease inhibitors that can significantly reduce the activity of plasmin, leading to an underestimation of its true levels. bmglabtech.comsigmaaldrich.com

The primary physiological inhibitors of plasmin and other serine proteases found in plasma include:

α2-Antiplasmin (SERPINF2): This is the principal and most rapid inhibitor of plasmin in circulation. nih.govwikipedia.org It forms a stable, covalent 1:1 complex with plasmin, effectively neutralizing its proteolytic activity. ashpublications.org The half-life of plasmin in the presence of α2-antiplasmin is extremely short, estimated to be less than 100 milliseconds. nih.gov

α2-Macroglobulin (A2M): This is a large, broad-spectrum protease inhibitor that can inactivate a wide variety of proteases, including plasmin, kallikrein, and thrombin. mlsascp.comwikipedia.org It functions by a unique "trapping" mechanism. biorxiv.org While α2-antiplasmin is the primary inhibitor, α2-macroglobulin serves as a secondary inhibitor, particularly when the capacity of α2-antiplasmin is exceeded. ashpublications.org

C1-Inhibitor (SERPING1): As a key regulator of the complement and contact systems, C1-inhibitor can also inhibit plasma kallikrein and Factor XIIa, which are upstream activators in pathways related to plasmin. frontiersin.org

Table 2: Major Endogenous Protease Inhibitors in Human Plasma

| Inhibitor | Normal Plasma Concentration (mg/dL) | Primary Target(s) |

|---|---|---|

| α2-Antiplasmin | 7 ± 1 | Plasmin |

| α2-Macroglobulin | 150 - 350 | Broad spectrum (Plasmin, Thrombin, Kallikrein, etc.) |

| α1-Antitrypsin | 290 ± 75 | Trypsin, Elastase |

| C1-Inhibitor | ~25 | C1r, C1s, Kallikrein, Factor XIIa |

Data sourced from Scripps Laboratories and Frontiers in Immunology. frontiersin.orgscrippslabs.com

Addressing the presence of endogenous inhibitors is critical for accurate quantification of protease activity in biological samples:

Sample Dilution: Diluting the biological sample can lower the concentration of inhibitors relative to the protease, thereby reducing their impact. However, this must be balanced with maintaining a detectable level of enzyme activity.

Inhibitor-Resistant Enzymes: In some research contexts, engineered variants of proteases that are less susceptible to endogenous inhibitors can be used.

Pre-treatment of Samples: Methods to dissociate protease-inhibitor complexes or to inactivate the inhibitors can be employed, though these risk altering the activity of the target enzyme as well and must be carefully validated.

Use of Protease Inhibitor Cocktails (for sample preservation): When preparing samples, especially cell lysates, the addition of a broad-spectrum protease inhibitor cocktail is crucial to prevent artefactual proteolysis during sample handling. oup.com However, for the subsequent activity assay of a specific protease, these inhibitors must be removed or diluted to negligible concentrations.

By systematically addressing these potential sources of interference, the reliability and accuracy of this compound based assays can be significantly improved, ensuring that the generated data accurately reflects the activity of the protease of interest.

Comparative Analysis with Other Fluorogenic and Chromogenic Protease Substrates

Comparison of Peptide Sequences and Fluorophore/Chromophore Moieties (e.g., pNA vs. AFC)

Protease substrates are engineered with two key components: a peptide sequence that confers specificity for a target enzyme and a reporter moiety that signals cleavage. The choice of both components is critical for the substrate's performance in a given assay.

The peptide sequence H-D-Val-Leu-Lys is specifically designed as a substrate for plasmin, a serine protease involved in processes like fibrinolysis. medchemexpress.commedchemexpress.com Plasmin recognizes and cleaves the peptide bond on the C-terminal side of the lysine (B10760008) (Lys) residue. The incorporation of a D-isomer of Valine (D-Val) at the P3 position is a strategic modification intended to enhance stability or specificity compared to the L-isomer counterpart. This same core peptide sequence, Val-Leu-Lys, is utilized in other plasmin substrates, such as the widely used chromogenic substrate D-Val-Leu-Lys-pNA (also known as S-2251), underscoring the sequence's established specificity for plasmin. medchemexpress.comsigmaaldrich.comnih.gov

The reporter group is what differentiates fluorogenic and chromogenic substrates.

Fluorogenic Moieties (AFC): H-D-Val-Leu-Lys-AFC incorporates 7-Amino-4-trifluoromethylcoumarin (AFC) as the fluorophore. bachem.com In the intact substrate, the fluorescence of the AFC group is significantly quenched. rsc.org Upon enzymatic cleavage of the amide bond between Lysine and AFC, the free AFC is released, resulting in a strong fluorescent signal. sigmaaldrich.com This signal is typically measured at excitation wavelengths of 380-400 nm and emission wavelengths of 495-505 nm. medchemexpress.combachem.comechelon-inc.com AFC is part of the coumarin (B35378) family of fluorophores, which also includes 7-amino-4-methylcoumarin (B1665955) (AMC). bachem.com AFC and AMC substrates are considered pro-fluorophores that "switch-on" upon cleavage and generally exhibit similar sensitivity. bachem.comrsc.org

Chromogenic Moieties (pNA): In contrast, substrates like D-Val-Leu-Lys-pNA use p-nitroaniline (pNA) as a chromogenic reporter. medchemexpress.com Cleavage releases the pNA molecule, which imparts a yellow color that can be quantified by measuring its absorbance, typically at 405 nm. medchemexpress.combachem.com While effective and economical, pNA-based assays are generally less sensitive than fluorescence-based assays. thermofisher.com

The table below compares this compound with other representative protease substrates, highlighting the diversity in peptide sequences and reporter groups tailored for different enzymes.

| Substrate Name | Peptide Sequence | Reporter Moiety | Reporter Type | Primary Target Enzyme(s) | Detection Wavelength (nm) |

|---|---|---|---|---|---|

| This compound | D-Val-Leu-Lys | AFC | Fluorogenic | Plasmin | Ex: 380-400 / Em: 495-505 medchemexpress.comechelon-inc.com |

| D-Val-Leu-Lys-pNA (S-2251) | D-Val-Leu-Lys | pNA | Chromogenic | Plasmin | Abs: 405 medchemexpress.com |

| Boc-Val-Leu-Lys-AMC | Val-Leu-Lys | AMC | Fluorogenic | Plasmin, Acrosin, Calpains, Papain medchemexpress.com | Ex: 360-380 / Em: 440-460 bachem.com |

| Z-Gly-Gly-Arg-AFC | Gly-Gly-Arg | AFC | Fluorogenic | Plasminogen Activator (uPA) nih.gov | Ex: 380-400 / Em: 495-505 bachem.com |

| Ac-DEVD-pNA | Asp-Glu-Val-Asp | pNA | Chromogenic | Caspase-3 anaspec.com | Abs: 405 anaspec.com |

| MeOSuc-Ala-Ala-Pro-Val-AFC | Ala-Ala-Pro-Val | AFC | Fluorogenic | Neutrophil Elastase anaspec.com | Ex: 380-400 / Em: 495-505 bachem.com |

Relative Specificity and Sensitivity of this compound in Different Research Contexts

The specificity of this compound is primarily conferred by its tripeptide sequence, which is recognized by plasmin. medchemexpress.comechelon-inc.com Its selectivity makes it a valuable reagent in complex biological environments where numerous proteases may be present.

In research, this compound has been employed to quantify plasmin activity in diverse and challenging samples. For instance, it has been used to measure plasmin generation in diluted human plasma to study the systemic inflammatory response following severe burn injuries. jci.org This context demands high specificity to distinguish plasmin activity from that of other proteases abundant in plasma. Furthermore, the substrate has been instrumental in studying the role of bacterial-mediated plasminogen activation at sites of intestinal anastomoses, where pathogens like Enterococcus faecalis can contribute to tissue degradation. nih.gov In these studies, the substrate allows for the sensitive detection of plasmin generated through complex host-pathogen interactions.

The sensitivity of this compound is a direct result of its AFC fluorophore. Fluorescence-based assays are inherently more sensitive than absorbance-based (chromogenic) assays. thermofisher.com This enhanced sensitivity is attributed to the high quantum yield of the fluorophore and the ability to detect emitted light against a dark background, allowing for the quantification of very low levels of enzyme activity. thermofisher.com This is a significant advantage in research contexts where the target enzyme is present in minute quantities or when subtle changes in activity need to be monitored over time. While AFC and AMC substrates are reported to have similar sensitivity, they are generally considered 50- to 300-fold more sensitive than analogous chromogenic substrates. bachem.comthermofisher.com

However, the specificity is not absolute. Other trypsin-like serine proteases that cleave after basic amino acids like lysine could potentially hydrolyze the substrate. The presence of the D-Valine residue may help to limit cleavage by some non-target proteases, thereby enhancing specificity for plasmin. In comparison, a substrate like Boc-Val-Leu-Lys-AMC, while also targeting plasmin, is known to be cleaved by other proteases such as acrosin, calpains, and papain, potentially making it less specific than this compound in certain contexts. medchemexpress.com

Advantages and Limitations of this compound in Specific Research Applications

The selection of this compound for a specific research application depends on a careful consideration of its inherent advantages and potential limitations.

Advantages:

High Sensitivity: The fluorogenic AFC reporter group allows for the detection of low concentrations of plasmin, which is crucial for studying enzymatic activity in diluted biological samples or in systems with low expression levels. thermofisher.com

Continuous Kinetic Monitoring: Fluorescence can be measured in real-time using a plate reader, enabling continuous monitoring of plasmin activity and the determination of initial reaction velocities, which is essential for detailed kinetic studies. nih.govjci.org

High Specificity for Plasmin: The D-Val-Leu-Lys sequence is a well-established recognition motif for plasmin, providing a high degree of confidence that the measured activity is attributable to the target enzyme. medchemexpress.comechelon-inc.com

Favorable Spectral Properties: The excitation and emission wavelengths of AFC (around 400 nm and 500 nm, respectively) are in the visible spectrum, which helps to minimize interference from the autofluorescence of native biomolecules (like tryptophan) that typically occurs at shorter, UV wavelengths. bachem.comresearchgate.net

Limitations:

Potential for Interference: Like all fluorescence-based assays, measurements can be affected by fluorescent compounds present in complex biological matrices, potentially leading to artificially high background signals.

Inner Filter Effect: At high substrate or product concentrations, the excitation light can be absorbed by the fluorophore itself, leading to a non-linear relationship between fluorescence and concentration. bachem.com This necessitates careful optimization of substrate concentration.

Cost: Fluorogenic substrates are typically more expensive than their chromogenic counterparts, which can be a consideration for large-scale screening or high-throughput applications.

Cross-Reactivity: While selective, there remains a possibility of cleavage by other trypsin-like proteases, especially at high concentrations or during long incubation periods. This requires careful use of controls and inhibitors to confirm specificity in new experimental systems.

The table below summarizes these practical considerations for researchers.

| Aspect | Advantages | Limitations |

|---|---|---|

| Sensitivity | - High sensitivity suitable for detecting low enzyme concentrations. thermofisher.com | - Susceptible to inner filter effect at high concentrations. bachem.com |

| Specificity | - Peptide sequence is highly selective for plasmin. echelon-inc.com | - Potential for off-target cleavage by other trypsin-like proteases. |

| Measurement | - Allows for continuous real-time kinetic analysis. nih.govjci.org | - Potential for interference from other fluorescent compounds in the sample. |

| Practicality | - Well-established and commercially available reagent. anaspec.comeurogentec.com | - Higher cost compared to chromogenic substrates (e.g., pNA-based). |

Future Directions and Advanced Research Applications of H D Val Leu Lys Afc

Integration with Advanced In Vitro Biological Systems

The application of H-D-Val-Leu-Lys-AFC is expanding beyond simple enzyme activity assays to more physiologically relevant and complex in vitro systems. These advanced systems aim to mimic biological environments more closely, providing deeper insights into the roles of proteases like plasmin in various physiological and pathological processes, including wound healing and liver homeostasis. medchemexpress.comlabscoop.com

One area of application is in the study of cellular processes within complex biological samples. For instance, the substrate has been used to measure plasminogen levels in diluted plasma samples. In such assays, plasminogen is activated to plasmin, which then cleaves this compound, allowing for the quantification of plasmin generation rates through fluorescence measurement. nih.govjci.org This method has been employed in research investigating systemic inflammatory response syndrome, demonstrating the substrate's utility in complex biological matrices. nih.govjci.org

Furthermore, the principles underlying the use of this compound can be adapted for studying enzyme activity in cell culture models. For example, in studies of cellular tryptase inhibition, a similar approach using a different fluorogenic substrate was used to measure enzyme activity in the supernatant of cultured human mast cells (HMC-1) following induced degranulation. nih.gov This highlights the potential for using this compound in analogous cell-based assays to investigate plasmin activity and its modulation by various factors in a controlled cellular environment. The integration of this substrate into 3D cell cultures, organoids, or microfluidic "organ-on-a-chip" systems could provide a more dynamic and spatially resolved understanding of plasmin activity in tissue remodeling, cell migration, and other complex biological phenomena.

Development of Modified this compound Variants for Enhanced Specificity or New Applications

The core structure of this compound serves as a foundational scaffold for the development of modified variants with enhanced properties or novel functionalities. Chemical modifications to peptide substrates are a common strategy to improve characteristics like solubility, stability, binding affinity, and specificity. rsc.orggoogle.com

Table 1: Potential Amino Acid Substitution Classes for Variant Development

| Property | Amino Acid Class | Examples |

| Hydrophobic | Nonpolar side chains | Alanine, Valine, Leucine, Isoleucine, Methionine |

| Neutral Hydrophilic | Polar, uncharged side chains | Serine, Threonine, Cysteine, Asparagine, Glutamine |

| Acidic | Negatively charged side chains | Aspartic Acid, Glutamic Acid |

| Basic | Positively charged side chains | Lysine (B10760008), Arginine, Histidine |

| Aromatic | Aromatic side chains | Phenylalanine, Tyrosine, Tryptophan |

| This table outlines classes of amino acids that could be substituted into the this compound sequence to alter its properties, a common strategy in peptide and antibody variant development. google.com |

Researchers have successfully created variants of other peptides and proteins to enhance their biological properties. For example, modifications to the N-terminus of peptides have been used to improve solubility and reduce aggregation. rsc.org Similarly, the development of a recombinant human plasminogen variant, where the active site serine was replaced by cysteine (S741C), allowed for labeling with a cysteine-specific fluorescent probe. uva.nl This modification created a tool to study zymogen activation without generating a proteolytically active enzyme, demonstrating how site-specific changes can yield novel research probes. uva.nl

Applying these principles to this compound, researchers could synthesize variants by:

Altering the peptide sequence (Val-Leu-Lys): Substituting amino acids could fine-tune the substrate's specificity for plasmin or shift its selectivity towards other related trypsin-like serine proteases. pubcompare.ainih.gov This could lead to the development of highly specific probes for individual enzymes within a complex mixture.

Modifying the fluorophore: Replacing AFC with other fluorophores could shift the excitation and emission wavelengths, enabling multiplexed assays with other fluorescent probes. This could involve using fluorophores with improved quantum yield or photostability.

Attaching functional tags: Conjugating moieties like biotin (B1667282) or specific cell-penetrating peptides could allow for new applications, such as affinity purification of plasmin or in-situ imaging of protease activity within living cells.

These modifications could transform this compound from a simple activity reporter into a versatile tool for a wider range of advanced biological investigations.

Role in High-Content Screening and Automated Research Platforms

High-content screening (HCS) and automated research platforms represent a powerful approach for modern drug discovery and systems biology, relying on automated microscopy and image analysis to extract multi-parameter data from cells. nih.gov Fluorogenic substrates like this compound are well-suited for integration into these platforms due to their sensitive and easily quantifiable fluorescent readout.

The assay principle is straightforward: increased plasmin activity results in a stronger fluorescent signal. anaspec.com This allows for rapid, automated measurement across hundreds or thousands of wells in microplates (e.g., 384- or 1536-well formats). nih.gov Such a setup is ideal for screening large libraries of small molecules to identify potential inhibitors or activators of plasmin. anaspec.com

Table 2: Research Applications of this compound and Related Substrates

| Application | Enzyme/System | Substrate | Detection Method | Key Finding/Use | Reference |

| Systemic Inflammation Study | Plasma Plasminogen | This compound | Fluorometric | Quantified plasmin generation in patient plasma. | nih.govjci.org |

| Protease Selectivity Profiling | Tryptase, Plasmin, etc. | H-D-Val-Leu-Lys-pNA | Colorimetric | Assessed the selectivity of a novel tryptase inhibitor. | nih.gov |

| Zymogen Activation Analysis | Recombinant Plasminogen | D-Val-Leu-Lys-pNA (S2251) | Colorimetric | Confirmed lack of activity in a modified plasminogen variant. | uva.nl |

| Enzyme Kinetics | Plasmin | H-D-Val-Leu-Lys-pNA (VLK-pNA) | Colorimetric | Characterized Michaelis-Menten parameters under varying pH. | nih.gov |

| High-Throughput Screening | Plasmin | Fluorogenic Peptide | Fluorometric | Suitable for screening plasmin inhibitors and inducers. | anaspec.com |

| This table summarizes various research applications utilizing this compound and its chromogenic analog (pNA), showcasing its versatility in different experimental setups. |

The development of commercial kits based on this substrate underscores its readiness for high-throughput applications. anaspec.com These kits provide a convenient and standardized method for screening, which is crucial for reproducibility in automated research. anaspec.com By combining this compound with automated liquid handlers, plate readers, and sophisticated data analysis pipelines, researchers can efficiently:

Screen for novel therapeutic agents targeting plasmin.

Investigate the off-target effects of drugs on plasmin activity.

Phenotypically screen for compounds that modulate complex cellular processes where plasmin plays a key role, such as fibrinolysis or cell migration. labscoop.comnih.gov

The integration of this substrate into HCS workflows enables the rapid acquisition of large-scale, quantitative data, accelerating research into the function of plasmin and the discovery of new therapeutic strategies.

Q & A

Q. What is the primary biochemical application of H-D-Val-Leu-Lys-AFC in enzymatic assays?

this compound is a fluorogenic substrate designed to measure plasmin activity. Upon cleavage by plasmin, the aminomethylcoumarin (AFC) moiety is released, generating fluorescence (excitation/emission: 380/500 nm). This enables real-time quantification of enzymatic kinetics in vitro. Researchers should prepare assays in plasmin-compatible buffers (e.g., Tris-HCl, pH 7.4) and monitor fluorescence intensity using a plate reader or spectrofluorometer .

Q. What are the optimal storage conditions for this compound to ensure stability?

The compound should be stored at -20°C in lyophilized form, protected from light and moisture. Reconstitution in anhydrous dimethyl sulfoxide (DMSO) is recommended to prevent hydrolysis. Post-reconstitution, aliquots should be stored at -80°C to avoid freeze-thaw degradation .

Q. How should researchers validate the specificity of this compound for plasmin in complex biological samples?

To confirm specificity, include control experiments with:

- Plasmin inhibitors (e.g., aprotinin) to verify signal reduction.

- Parallel assays using non-target proteases (e.g., thrombin, trypsin) to rule out cross-reactivity.

- Blank reactions without plasmin to account for auto-hydrolysis. Data should be normalized to protein concentration and presented as mean ± SD from triplicate runs .

Advanced Research Questions

Q. How can researchers design a time-resolved kinetic assay using this compound to study plasmin inhibition?

Experimental Design :

- Prepare serial dilutions of the inhibitor (e.g., α₂-antiplasmin) in assay buffer.

- Pre-incubate plasmin with inhibitors for 15 minutes at 37°C.

- Initiate reactions by adding this compound (final concentration: 50–200 µM).

- Measure fluorescence every 30 seconds for 60 minutes. Data Analysis :

- Calculate initial velocities (V₀) from linear regression of fluorescence vs. time.

- Plot V₀ against inhibitor concentration to determine IC₅₀ using nonlinear regression (e.g., GraphPad Prism).

- Validate with Michaelis-Menten kinetics to assess competitive/non-competitive inhibition .

Q. What methodological adjustments are needed to resolve discrepancies in kinetic data between this compound and chromogenic substrates (e.g., S-2251)?

Discrepancies often arise from differences in substrate affinity or detection sensitivity. To address this:

- Compare values for both substrates under identical buffer conditions.

- Normalize activity measurements using a plasmin standard curve.

- Account for inner-filter effects in fluorescent assays by diluting samples or using pathlength-adjusted cuvettes.

- Cross-validate results with Western blotting or activity-based protein profiling (ABPP) .

Q. How can researchers optimize this compound concentration to balance signal-to-noise ratio and substrate depletion in high-throughput screens?

Optimization Protocol :

- Perform a substrate titration (10–500 µM) to identify the linear range of fluorescence increase.

- Use the equation to ensure initial velocity conditions.